molecular formula C23H18N2O3S2 B12173644 S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate

S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate

Cat. No.: B12173644
M. Wt: 434.5 g/mol
InChI Key: ZHNODPTXIFRACF-UHFFFAOYSA-N
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Description

S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate: is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of catalysts such as nickel and specific reagents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The tosyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The benzothioate moiety can interact with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

  • S-(2-phenyl-1H-imidazol-5-yl) benzothioate
  • S-(2-phenyl-4-methyl-1H-imidazol-5-yl) benzothioate
  • S-(2-phenyl-4-chloro-1H-imidazol-5-yl) benzothioate

Uniqueness: The combination of the imidazole ring with the benzothioate moiety provides a unique scaffold for the development of novel compounds with diverse biological and industrial applications .

Properties

Molecular Formula

C23H18N2O3S2

Molecular Weight

434.5 g/mol

IUPAC Name

S-[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl] benzenecarbothioate

InChI

InChI=1S/C23H18N2O3S2/c1-16-12-14-19(15-13-16)30(27,28)22-21(29-23(26)18-10-6-3-7-11-18)24-20(25-22)17-8-4-2-5-9-17/h2-15H,1H3,(H,24,25)

InChI Key

ZHNODPTXIFRACF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SC(=O)C4=CC=CC=C4

Origin of Product

United States

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